molecular formula C13H17N5O2 B11272076 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide

Katalognummer: B11272076
Molekulargewicht: 275.31 g/mol
InChI-Schlüssel: JGADSFYXZFXLGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide is a synthetic amide derivative featuring a methoxy-substituted phenyl ring, a tetrazole moiety, and a branched 3-methylbutanamide chain. The tetrazole group (1H-tetrazol-1-yl) is a critical functional unit, acting as a bioisostere for carboxylic acids, which enhances metabolic stability and binding affinity in drug design .

Eigenschaften

Molekularformel

C13H17N5O2

Molekulargewicht

275.31 g/mol

IUPAC-Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-3-methylbutanamide

InChI

InChI=1S/C13H17N5O2/c1-9(2)6-13(19)15-10-4-5-12(20-3)11(7-10)18-8-14-16-17-18/h4-5,7-9H,6H2,1-3H3,(H,15,19)

InChI-Schlüssel

JGADSFYXZFXLGN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1)OC)N2C=NN=N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

N-[4-Methoxy-3-(1H-Tetrazol-1-yl)phenyl]-3-methylbutanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können bei der Oxidation beispielsweise Tetrazol-N-Oxide entstehen, während bei Substitutionsreaktionen verschiedene funktionelle Gruppen in den aromatischen Ring eingeführt werden können.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Tetrazole Moieties

N-(4-Alkoxy-3-(1H-tetrazol-1-yl)phenyl) Heterocyclic Aromatic Amides
  • Structure : These compounds share the 4-alkoxy-3-tetrazolylphenyl scaffold but replace the 3-methylbutanamide with heterocyclic aromatic amides (e.g., isonicotinamide).
  • Pharmacology: Evaluated as xanthine oxidase inhibitors, with IC50 values in the nanomolar range. The tetrazole group enhances hydrogen bonding with enzyme active sites, contributing to inhibitory potency .
2-(2,4-Dichlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide
  • Structure: Features a dichlorophenoxyacetamide chain instead of 3-methylbutanamide.
  • Physicochemical Properties: Molecular Weight: 394.2 g/mol (vs. ~330–350 g/mol estimated for the target compound).

Analogs with Alternative Heterocycles

N-[4-Methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide
  • Structure : Replaces tetrazole with a pyrrole ring.
  • Physicochemical Properties :
    • Molecular Weight: 272.34 g/mol (vs. target compound).
    • Polarity: Pyrrole lacks the acidic proton of tetrazole, reducing polarity and possibly altering pharmacokinetics (e.g., shorter half-life) .
  • Pharmacological Implication : The absence of tetrazole may diminish enzyme-binding efficacy, as seen in xanthine oxidase inhibitors where tetrazole is critical .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Benzamide core with an N,O-bidentate directing group.
  • Application : Used in metal-catalyzed C–H bond functionalization. The hydroxyl and dimethyl groups facilitate coordination to transition metals, a property absent in the target compound .

Complex Derivatives with Mixed Functional Groups

4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-[4-(5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl)phenyl]butanamide
  • Structure : Combines tetrazole-sulfanyl, pyrazole, and pyrrolidine moieties.
  • Complexity vs.

Biologische Aktivität

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and cytotoxic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N4O2
  • Molecular Weight : 248.29 g/mol

2D Structure

The 2D structure of the compound can be visualized using various chemical drawing software or databases like PubChem.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against a range of Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.030 mg/mL0.060 mg/mL
Enterobacter cloacae0.004 mg/mL0.008 mg/mL

The compound demonstrated superior activity compared to standard antibiotics like ampicillin, particularly against Enterobacter cloacae, which was the most sensitive strain tested .

Antifungal Activity

In addition to its antibacterial properties, the compound also shows antifungal activity. The following table summarizes its effectiveness against various fungal strains:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Trichoderma viride0.004 mg/mL
Aspergillus fumigatus0.060 mg/mL

The compound exhibited good to excellent antifungal activity, with Trichoderma viride being the most sensitive fungus tested .

Cytotoxic Activity

The cytotoxic potential of this compound has been assessed using various cancer cell lines. The results are as follows:

Cell Line IC50 Value (μg/mL)
P-388 (Murine Leukemia)0.63
MCF-7 (Breast Cancer)1.20

These findings suggest that the compound possesses moderate to high cytotoxic activity against certain cancer cell lines, indicating potential for further development in cancer therapeutics .

The mechanism underlying the biological activities of this compound is not fully elucidated but may involve the disruption of bacterial cell wall synthesis and interference with fungal cell membrane integrity. Further studies using molecular docking and in vitro assays are necessary to clarify these mechanisms.

Study on Antibacterial Efficacy

A recent study highlighted the efficacy of this compound against multidrug-resistant bacterial strains. The authors reported that this compound could serve as a lead for developing new antibacterial agents, especially in an era of increasing antibiotic resistance .

Study on Anticancer Properties

Another investigation focused on the anticancer properties of this compound, revealing its potential to induce apoptosis in cancer cells through caspase activation pathways. This suggests that the compound could be a candidate for further exploration in cancer treatment regimens .

Q & A

Q. What are the optimal synthetic routes for N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide, and how can purity be maximized?

Methodological Answer: The synthesis typically involves coupling 4-methoxy-3-(1H-tetrazol-1-yl)aniline with 3-methylbutanoyl chloride under anhydrous conditions. Key steps include:

  • Amide Bond Formation : Use of DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in dichloromethane at 0–5°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve ≥98% purity .
  • Yield Optimization : Continuous flow reactors may reduce side reactions (e.g., tetrazole ring oxidation) and improve scalability .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the methoxy group (δ ~3.8 ppm), tetrazole ring protons (δ ~8.5–9.5 ppm), and amide carbonyl (δ ~165–170 ppm). Discrepancies in integration ratios may indicate impurities .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect degradation products under stress conditions (e.g., heat, light) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 316.1432 (C₁₄H₁₇N₅O₂) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Cytotoxicity : MTT assays using cancer cell lines (e.g., PC-3 prostate cancer cells) to determine IC₅₀ values. Compare with controls like cisplatin .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the tetrazole moiety’s chelating properties .
  • Apoptosis Markers : Western blotting for caspase-3/7 activation and PARP cleavage in treated cells .

Advanced Research Questions

Q. How does the tetrazole moiety influence the compound’s mechanism of action in cancer cells?

Methodological Answer: The tetrazole group may act as a bioisostere for carboxylic acids, enhancing membrane permeability. Mechanistic studies suggest:

  • F-Actin Regulation : Downregulation of F-actin and paxillin in prostate cancer cells via RAC-α/cofilin-1 pathways, observed via confocal microscopy .
  • Akt-mTOR Modulation : Phosphorylation assays (e.g., ELISA) reveal dose-dependent inhibition of Akt-mTOR signaling, validated by siRNA knockdown experiments .
  • Receptor Binding : Molecular docking (AutoDock Vina) predicts interactions with ATP-binding pockets of kinases (e.g., EGFR), validated by SPR (surface plasmon resonance) .

Q. How can structural modifications improve target specificity?

Methodological Answer:

  • SAR Analysis : Compare analogues (e.g., replacing methoxy with ethoxy or trifluoromethoxy groups) using:
    • Free Energy Calculations (MM-GBSA) : Predict binding affinity changes for kinase targets .
    • In Vivo Pharmacokinetics : LC-MS/MS quantifies bioavailability and half-life in rodent models .
  • Heterocyclic Substitutions : Replace tetrazole with triazoles or imidazoles to assess solubility and off-target effects via radioligand displacement assays (e.g., 5-HT receptor panels) .

Q. How can contradictory data in pharmacological studies be resolved?

Methodological Answer: Contradictions often arise from assay conditions or model systems. Mitigation strategies include:

  • Standardized Protocols : Replicate studies across multiple cell lines (e.g., PC-3 vs. LNCaP for prostate cancer) .
  • Dose-Response Curves : Use Hill slope analysis to distinguish non-specific cytotoxicity from target-mediated effects .
  • Orthogonal Validation : Confirm apoptosis via flow cytometry (Annexin V/PI staining) alongside Western blotting .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.